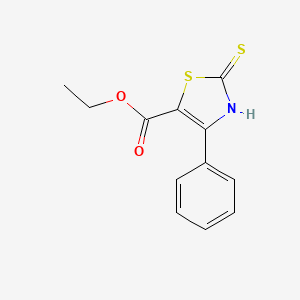
Ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate is an organic compound that belongs to the class of beta amino acids and derivatives .
Synthesis Analysis
The synthesis of Ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate involves several steps. In one method, a mixture of 2-amino-4-methyl-1,3-thiazole-5-carboxylate and pyridine was taken, and 4-methyl benzoyl chloride was added dropwise at 0-5 °C . In another method, the solid was gathered and crystallized from ethanol, with a yield of 2.54 g (97%), mp: 230–232 °C .Molecular Structure Analysis
The molecular formula of Ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate is C12H11NO2S2, and its molecular weight is 265.35 . The IR spectrum shows peaks at 3087 cm^-1 (C–H aromatic), 2963, 2893 cm^-1 (C–H), 1706 cm^-1 (C=O), 1617 cm^-1 (C=C). The 1H-NMR spectrum shows signals at 2.49 (s, 3H, CH3), 6.70–6.73 (d, 2H, J = 8 Hz, Ar–H), 7.99–8.00 (d, 2H, J = 8 Hz, Ar–H), 8.01–8.03 (d, 2H, J = 8 Hz, Ar–H), 8.17–8.19 (d, 2H, J = 8 Hz, Ar–H). The 13C-NMR spectrum shows signals at 26.2, 117.4, 125.9, 129.6, 130.1, 131.5, 33.3, 134.6, 165.4, 196.3 .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate include a melting point of 230–232 °C . The IR spectrum shows peaks at 3087 cm^-1 (C–H aromatic), 2963, 2893 cm^-1 (C–H), 1706 cm^-1 (C=O), 1617 cm^-1 (C=C). The 1H-NMR spectrum shows signals at 2.49 (s, 3H, CH3), 6.70–6.73 (d, 2H, J = 8 Hz, Ar–H), 7.99–8.00 (d, 2H, J = 8 Hz, Ar–H), 8.01–8.03 (d, 2H, J = 8 Hz, Ar–H), 8.17–8.19 (d, 2H, J = 8 Hz, Ar–H). The 13C-NMR spectrum shows signals at 26.2, 117.4, 125.9, 129.6, 130.1, 131.5, 33.3, 134.6, 165.4, 196.3 .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
- Ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate has been used as a precursor in the synthesis of various novel compounds, including thiazolo[3,2-b][1,2,4]triazoles and thiazolo[4,5-d]pyrimidines. These compounds have potential applications in medicinal chemistry, particularly as antimicrobial agents. Researchers have explored its reactivity with cyano compounds and halo esters to develop compounds with potential biological activities (El-Sherief et al., 2011), (Urgun et al., 2000).
Antimicrobial Activity
- Compounds derived from ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate have shown promising antimicrobial activities. Specific derivatives have been tested against bacteria and fungi, displaying significant inhibitory effects. This suggests the compound's utility in developing new antimicrobial agents with potential applications in fighting infectious diseases (Balkan et al., 2001).
Structural Analysis and Molecular Docking
- The compound has been a subject of structural analysis, including the study of its crystal structure and molecular docking studies. These analyses are crucial for understanding the compound's interactions at the molecular level, which can inform the design of drugs and materials with specific properties (Lynch & Mcclenaghan, 2004).
Development of Anti-rheumatic Agents
- Research into the compound's derivatives has explored their potential as anti-rheumatic agents. Specifically, studies on the anti-rheumatic effects of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes highlight the therapeutic potential of these compounds in treating rheumatic diseases (Sherif & Hosny, 2014).
Anticancer Activity
- Investigations into thiazole compounds synthesized from ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate have extended to their anticancer activities. These studies aim to develop new therapeutic agents for cancer treatment, highlighting the compound's role in advancing oncology research (Sonar et al., 2020).
Direcciones Futuras
The future directions for research on Ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate could include further exploration of its potential therapeutic roles, given its promising properties as a starting material for the synthesis of diverse range of heterocyclic analogues with potential antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Propiedades
IUPAC Name |
ethyl 4-phenyl-2-sulfanylidene-3H-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S2/c1-2-15-11(14)10-9(13-12(16)17-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSCMRZQAUGMFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)S1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

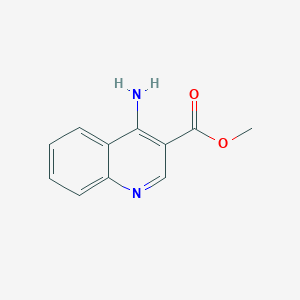

![1,3-Diethyl 2-[(3,4-dichlorophenyl)-methyl]propanedioate](/img/structure/B1314155.png)

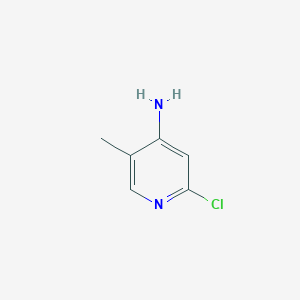

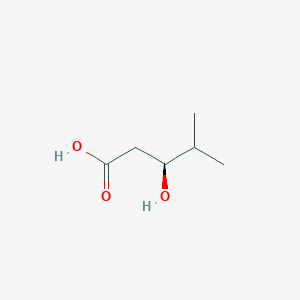
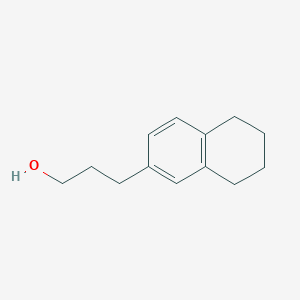

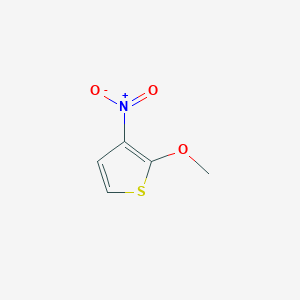
![2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1314169.png)
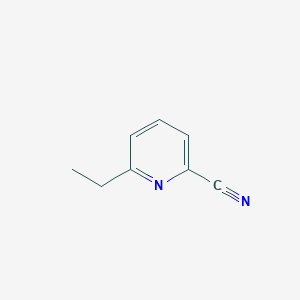
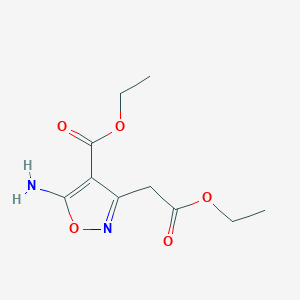
![Isothiazolo[5,4-b]pyridin-3-amine](/img/structure/B1314177.png)